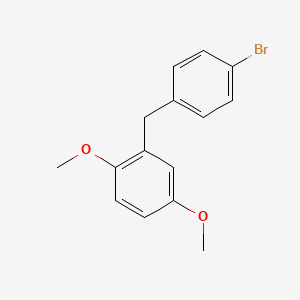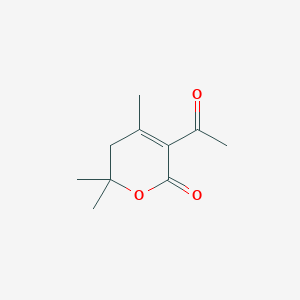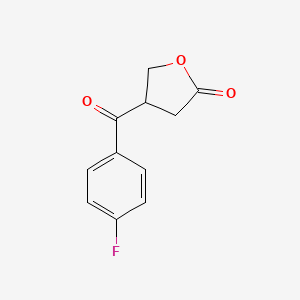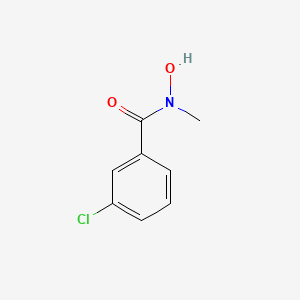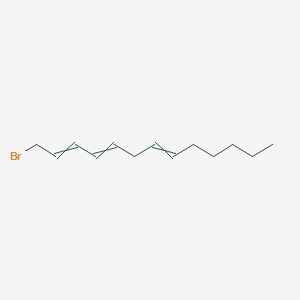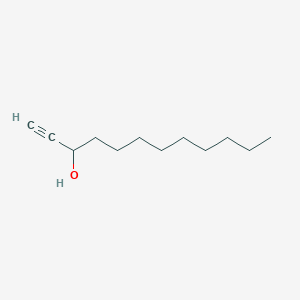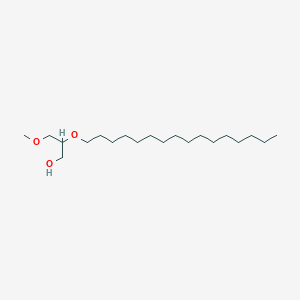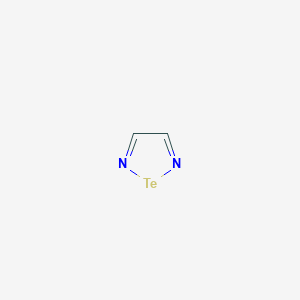
1,2,5-Telluradiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Telluradiazole is a heterocyclic compound containing tellurium, nitrogen, and carbon atoms. It belongs to the family of chalcogenadiazoles, which also includes sulfur and selenium analogs.
Méthodes De Préparation
1,2,5-Telluradiazole can be synthesized through the conversion of 1,2,5-selenadiazoles or 1,2,5-thiadiazoles into their tellurium counterparts. This transformation involves the use of tellurium reagents under specific reaction conditions . The synthetic route typically includes the following steps:
Cyclization: The starting materials, such as selenadiazoles or thiadiazoles, undergo cyclization reactions with tellurium reagents.
Purification: The resulting this compound is purified through recrystallization or chromatography techniques to obtain a pure compound.
Analyse Des Réactions Chimiques
1,2,5-Telluradiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of tellurium hydrides.
Substitution: The tellurium atom in this compound can be substituted with other chalcogens or halogens under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1,2,5-Telluradiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Research is ongoing to explore the potential biological activities of this compound derivatives, including their antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are being investigated for their potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,2,5-telluradiazole involves its interaction with molecular targets and pathways. The compound’s tellurium atom can form secondary bonding interactions with nitrogen atoms in other molecules, leading to the formation of supramolecular structures . These interactions play a crucial role in the compound’s electronic and chemical properties.
Comparaison Avec Des Composés Similaires
1,2,5-Telluradiazole can be compared with its sulfur and selenium analogs, 1,2,5-thiadiazole and 1,2,5-selenadiazole, respectively. While all three compounds share a similar heterocyclic structure, their properties differ due to the nature of the chalcogen atom:
1,2,5-Thiadiazole: Contains sulfur and is known for its stability and reactivity in various chemical reactions.
1,2,5-Selenadiazole: Contains selenium and exhibits unique electronic properties, making it useful in materials science.
This compound stands out due to the presence of tellurium, which imparts distinct electronic and bonding characteristics. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
83392-66-9 |
|---|---|
Formule moléculaire |
C2H2N2Te |
Poids moléculaire |
181.7 g/mol |
Nom IUPAC |
1,2,5-telluradiazole |
InChI |
InChI=1S/C2H2N2Te/c1-2-4-5-3-1/h1-2H |
Clé InChI |
ZVSRTEIRDBHVAG-UHFFFAOYSA-N |
SMILES canonique |
C1=N[Te]N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
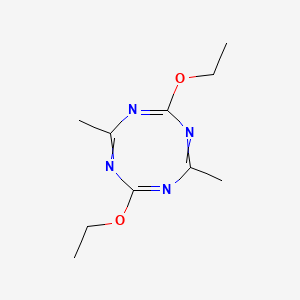
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
